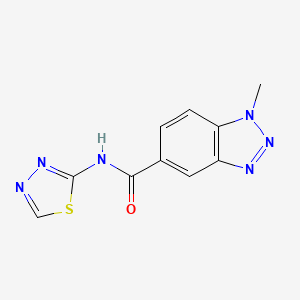

![molecular formula C13H16N2O2 B5708613 4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)

4-[(cyclopentylcarbonyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

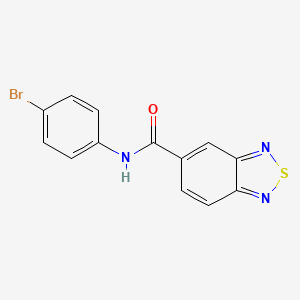

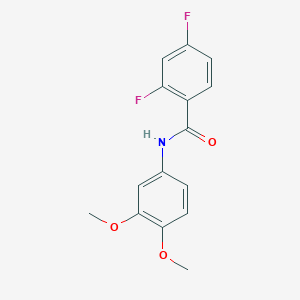

“4-[(cyclopentylcarbonyl)amino]benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamide derivatives can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The structure of benzamide is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring .Chemical Reactions Analysis

The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable and highly efficient catalyst .Physical And Chemical Properties Analysis

Most amides, including benzamides, are solids at room temperature. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Applications De Recherche Scientifique

Anti-Tubercular Agents

4-[(cyclopentylcarbonyl)amino]benzamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The derivatives were also tested for cytotoxicity on HEK-293 cells and were found to be non-toxic, indicating their safety for further development .

Pharmaceutical Industry

Benzamide compounds, including 4-[(cyclopentylcarbonyl)amino]benzamide , are integral in the pharmaceutical industry. They are found in the structure of many drug molecules, such as loperamide, acetaminophen, and atorvastatin, which are used for treatments ranging from diarrhea to cholesterol management . The versatility of benzamide compounds makes them a valuable target for drug synthesis and design.

Green Chemistry

The synthesis of benzamide derivatives, including 4-[(cyclopentylcarbonyl)amino]benzamide , can be optimized for green chemistry applications. Methods have been developed for the direct condensation of carboxylic acids and amines under ultrasonic irradiation, providing a more eco-friendly and efficient pathway for the preparation of these compounds .

Industrial Applications

In the paper, plastic, and rubber industries, benzamide derivatives are used widely. Their properties make them suitable for various applications, including as intermediates in the synthesis of therapeutic agents and in agricultural areas .

Chemical Synthesis

4-[(cyclopentylcarbonyl)amino]benzamide: serves as an important intermediate in the synthesis of complex chemical compounds. Its role in the preparation of pigments, such as Pigment Yellow 181, highlights its significance in the chemical industry .

Antiplatelet Activity

Some benzamide derivatives exhibit antiplatelet activity, which is crucial in the prevention of thrombosis. This makes 4-[(cyclopentylcarbonyl)amino]benzamide a potential candidate for the development of new antithrombotic drugs .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(cyclopentanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCZUHJLJAUYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(Cyclopentylcarbonyl)amino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)